3,4-O-Isopropylidene-L-arabinose
Overview
Description
3,4-O-Isopropylidene-L-arabinose: is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 3rd and 4th positions of the arabinose molecule. The molecular formula of this compound is C8H14O5, and it has a molecular weight of 190.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-O-Isopropylidene-L-arabinose can be synthesized from L-arabinose through a series of chemical reactions. The synthesis typically involves the protection of the hydroxyl groups at the 3rd and 4th positions using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene derivative .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-O-Isopropylidene-L-arabinose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: 3,4-O-Isopropylidene-L-arabinose is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. It serves as a protected form of L-arabinose, allowing selective reactions at other positions of the molecule .
Biology and Medicine: In biological research, this compound is used in the study of carbohydrate metabolism and enzyme mechanisms. It is also employed in the synthesis of nucleoside analogs, which have potential therapeutic applications .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive molecules and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-O-Isopropylidene-L-arabinose involves its role as a protected sugar derivative. The isopropylidene group protects the hydroxyl groups at the 3rd and 4th positions, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes where selective deprotection and further functionalization are required .
Comparison with Similar Compounds
3,4-O-Benzylidene-L-arabinose: Similar to 3,4-O-Isopropylidene-L-arabinose but with a benzylidene protecting group instead of an isopropylidene group.
3,4-O-Isopropylidene-D-arabinose: The D-enantiomer of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group. This makes it particularly useful in stereoselective synthesis and as a precursor for the synthesis of other complex molecules .
Properties
IUPAC Name |
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDLMVMDQUSGI-LYFYHCNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=O)O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@H](C=O)O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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